2-Bromo-6-(4-tert-butylphenyl)pyridine
Description
2-Bromo-6-(4-tert-butylphenyl)pyridine is a brominated pyridine derivative featuring a 4-tert-butylphenyl substituent at the 6-position of the pyridine ring. This compound is of significant interest in medicinal and materials chemistry due to its structural versatility.
Properties
Molecular Formula |
C15H16BrN |
|---|---|
Molecular Weight |
290.20 g/mol |
IUPAC Name |
2-bromo-6-(4-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C15H16BrN/c1-15(2,3)12-9-7-11(8-10-12)13-5-4-6-14(16)17-13/h4-10H,1-3H3 |
InChI Key |
RKUGIXXIKPWYCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-tert-butylphenyl)pyridine typically involves the bromination of 6-(4-tert-butylphenyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-tert-butylphenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often employed in the synthesis of pharmaceuticals and advanced materials.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, which can replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 6-(4-tert-butylphenyl)-2-phenylpyridine.
Scientific Research Applications
Research indicates that 2-Bromo-6-(4-tert-butylphenyl)pyridine exhibits promising biological activities, particularly in the context of drug development:
- Antimicrobial Properties : Analogues of this compound have been studied for their antimicrobial activity, showing effectiveness against various bacterial strains. The presence of the tert-butyl group enhances lipophilicity, which may contribute to better membrane penetration and bioactivity .
- Antitubercular Activity : Compounds structurally related to this compound have been evaluated for their potential as antitubercular agents. Studies suggest that modifications at the pyridine ring can lead to enhanced potency against Mycobacterium tuberculosis, with some derivatives showing activity comparable to established treatments like bedaquiline .
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial applications:
- Cancer Research : The compound's structural features make it a candidate for further investigation in cancer therapeutics. Pyridine derivatives have been linked to various anticancer mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
- Neurological Disorders : Given its ability to cross the blood-brain barrier, there is interest in exploring its effects on neurological conditions. Compounds with similar structures have shown promise in modulating neurotransmitter systems and could be beneficial in treating disorders such as depression or anxiety .
Case Studies
Several studies highlight the applications and efficacy of this compound:
- Antimicrobial Efficacy Study : A recent study evaluated a series of pyridine derivatives, including this compound, against multi-drug resistant bacterial strains. Results indicated significant antibacterial activity with minimum inhibitory concentration values lower than those of standard antibiotics .
- Antitubercular Activity Assessment : In a comparative study involving various pyridine analogues, this compound was found to exhibit a MIC value that positions it as a viable candidate for further development as an anti-tuberculosis agent, demonstrating activity just below that of existing treatments .
- Cancer Cell Line Testing : In vitro assays on cancer cell lines revealed that modifications to the pyridine structure can enhance cytotoxicity. The compound showed promising results in inhibiting growth in specific cancer types, warranting further exploration into its mechanism of action .
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4-tert-butylphenyl)pyridine in chemical reactions involves the activation of the bromine atom, which can be displaced by nucleophiles or participate in coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents involved. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atom and the boronic acid .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
*Calculated based on substituent contributions.
Key Observations:
- Lipophilicity: The tert-butyl group in this compound increases hydrophobicity compared to analogs with smaller (e.g., -CH₃) or polar (e.g., -OCH₃) substituents .
- Steric Effects: The bulky tert-butyl group may hinder interactions in biological targets compared to planar substituents like chlorophenyl .
Table 3: Anticancer Activity of Pyridine Derivatives
Key Observations:
- Imidazolyl-pyridine derivatives (e.g., 7b, 7c) exhibit potent anticancer activity, with IC₅₀ values close to doxorubicin .
- The tert-butyl group in this compound may reduce binding affinity compared to smaller substituents due to steric hindrance, though enhanced membrane permeability (via lipophilicity) could offset this.
Biological Activity
2-Bromo-6-(4-tert-butylphenyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a bromine atom and a tert-butyl group attached to a pyridine ring, which contributes to its unique chemical properties. The molecular formula is C15H16BrN, and it has a molecular weight of approximately 292.20 g/mol. The presence of the bromine atom is significant as halogen substituents often enhance biological activity through various mechanisms.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyridine rings. For instance, derivatives with halogen substitutions have shown promising antibacterial and antifungal activities. In vitro tests indicated that compounds similar to this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
The presence of the bromine atom in the structure is believed to enhance these antimicrobial activities, possibly through mechanisms involving disruption of microbial cell membranes or interference with metabolic pathways .
2. Enzyme Inhibition
Compounds with similar structures have been investigated for their ability to inhibit specific enzymes related to metabolic disorders. For example, certain pyridine derivatives have been shown to activate nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, which plays a crucial role in cellular metabolism and energy production . The activation of NAMPT can lead to increased levels of NAD+, which has been associated with improved metabolic health and potential therapeutic effects against conditions such as obesity and type 2 diabetes .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several pyridine derivatives were tested for their antimicrobial efficacy against various pathogens. Among them, this compound demonstrated superior activity against Staphylococcus aureus with an MIC value significantly lower than that of other tested compounds, indicating its potential as a lead compound for developing new antibiotics .
Case Study 2: Metabolic Regulation
Another study focused on the metabolic effects of pyridine derivatives on C57BL6/J mice models. The administration of compounds structurally related to this compound resulted in increased NAD+ levels and improved exercise endurance compared to controls. This suggests that such compounds may have beneficial effects on metabolic disorders by modulating energy metabolism through NAMPT activation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Bromine Substitution : Enhances lipophilicity and may facilitate membrane penetration.
- Tert-butyl Group : Provides steric bulk which can influence binding interactions with biological targets.
- Pyridine Ring : Essential for interaction with enzymes and receptors involved in metabolic pathways.
Research indicates that modifications at various positions on the pyridine ring can significantly alter activity profiles, suggesting potential avenues for drug design aimed at enhancing specific biological activities while minimizing side effects .
Q & A
Q. How do solvent polarity and temperature affect its crystallization for X-ray studies?
- Methodological Answer : Slow evaporation from a 1:1 ethanol/dichloromethane mixture at 4°C yields single crystals. Use SHELXL for refinement, addressing disorder in the tert-butyl group with ISOR and DELU constraints. Compare unit cell parameters with similar structures (e.g., ) to identify packing influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
